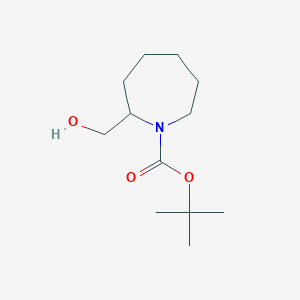

tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(13)9-14/h10,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYFGGMFZDYXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659667 | |

| Record name | tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889942-60-3 | |

| Record name | tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, making it a valuable building block for probing complex biological targets.[1] Unlike smaller, more rigid ring systems, the azepane core can adopt multiple low-energy conformations, such as the chair and boat forms, which can be critical for optimizing ligand-receptor interactions.[2] This conformational diversity is often a key factor in determining the biological activity of azepane-containing compounds. More than 20 drugs approved by the FDA contain the azepane motif, highlighting its therapeutic importance across a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1]

This guide focuses on a particularly useful derivative, tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate (CAS Number: 889942-60-3 ), a bifunctional building block that offers significant advantages in the synthesis of complex molecules for drug discovery and development. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity, while the primary hydroxyl group at the 2-position provides a versatile handle for further chemical elaboration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 889942-60-3 | [3] |

| Molecular Formula | C₁₂H₂₃NO₃ | [3] |

| Molecular Weight | 229.32 g/mol | [3] |

| IUPAC Name | tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate | [3] |

| Synonyms | 1-Boc-2-hydroxymethylazepane, 2-Hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester | [3] |

| XLogP3 | 1.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

Synthesis and Purification: A Self-Validating Protocol

The most logical and commonly employed synthetic route to tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate involves the reduction of the corresponding carboxylic acid, 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid . The choice of reducing agent is critical for the success of this transformation. While sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones, it is generally not sufficiently reactive to reduce carboxylic acids.[4][5] Therefore, a more powerful hydride donor, such as lithium aluminum hydride (LiAlH₄), is required.[4][6][7]

The following is a detailed, field-proven protocol for the synthesis and purification of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate.

Experimental Protocol: Reduction of 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid

Materials:

-

1-(tert-butoxycarbonyl)azepane-2-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Starting Material: A solution of 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water, at 0 °C. The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.

-

Extraction: The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude alcohol is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate as a clear oil.

Self-Validation: The success of each step can be monitored by thin-layer chromatography (TLC). The final product's purity should be assessed by NMR spectroscopy and mass spectrometry.

Caption: Synthetic workflow for tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate.

Characterization

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): The spectrum is expected to show a broad singlet for the tert-butyl protons around 1.4-1.5 ppm. The protons of the azepane ring will appear as a series of complex multiplets in the range of 1.5-2.0 ppm and 3.0-4.5 ppm. The diastereotopic protons of the hydroxymethyl group are expected to appear as two distinct multiplets between 3.5 and 4.0 ppm. The proton on the carbon bearing the hydroxymethyl group will likely be a multiplet around 4.0-4.5 ppm. The hydroxyl proton will be a broad singlet, the chemical shift of which is concentration-dependent.

-

¹³C NMR (CDCl₃): The spectrum should show a signal for the quaternary carbon of the tert-butyl group around 28 ppm and the carbonyl carbon of the Boc group around 155-156 ppm. The carbons of the azepane ring will resonate in the aliphatic region (approximately 25-60 ppm), and the hydroxymethyl carbon will be in the range of 60-65 ppm.

-

Mass Spectrometry (ESI+): The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ would be approximately 230.18.

Applications in Drug Discovery

The utility of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate lies in its bifunctional nature. The Boc-protected nitrogen allows for its incorporation into a growing molecule via standard peptide coupling or reductive amination protocols, followed by deprotection under acidic conditions to reveal the secondary amine for further functionalization. The primary alcohol serves as a versatile handle for a variety of chemical transformations, including:

-

Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to a different set of functionalities.

-

Etherification: Formation of ethers can be used to introduce a wide range of substituents.

-

Esterification: Acylation of the alcohol allows for the introduction of various ester groups.

-

Conversion to Leaving Groups: The alcohol can be converted to a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.

This versatility makes it a valuable building block for the synthesis of complex azepane-containing molecules with potential therapeutic applications. For instance, substituted azepanes are key components in the development of inhibitors for various enzymes and receptors.[8]

Caption: Application pathways for tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere.

-

Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its synthesis via the reduction of the corresponding carboxylic acid is a robust and scalable process. The bifunctional nature of this compound, combined with the conformational advantages of the azepane scaffold, makes it an important tool for medicinal chemists and drug discovery professionals seeking to explore novel chemical space and develop new therapeutic agents.

References

-

PubChem. tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

-

Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

-

YouTube. NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

ResearchGate. A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Momentive. MATERIAL SAFETY DATA SHEET. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. [Link]

-

Science of Synthesis. 3. Azepines. Thieme. [Link]

-

YouTube. Reduction with NaBH4 or LiAlH4. [Link]

-

Semantic Scholar. Convenient preparations of t-butyl esters and ethers from t-butanol. [Link]

-

PubMed. An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. [Link]

-

V. N. Karazin Kharkiv National University. Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. [Link]

-

PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

-

The Automated Topology Builder. Azepane | C 6 H 13 N | MD Topology | NMR | X-Ray. [Link]

-

ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

-

Autech Group. CAS NO. 889942-60-3 | 1-BOC-2-HYDROXYMETHYLAZEPANE. [Link]

-

Chemsrc. MSDS Linked to catalog.xlsx. [Link]

-

Chem-Space. tert-Butyl 2-formylazepane-1-carboxylate. [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3 | CID 44607677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate: A Technical Guide

Introduction

tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate, a key building block in contemporary drug discovery and development, presents a unique structural framework amenable to diverse chemical modifications. The presence of a chiral center at the C2 position, a primary alcohol for further functionalization, and the bulky tert-butyloxycarbonyl (Boc) protecting group on the azepane nitrogen all contribute to its utility in the synthesis of complex molecular architectures. Accurate and unambiguous structural elucidation is paramount to ensure the quality and reproducibility of downstream applications. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for chemical characterization.

The molecular structure of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate is presented below:

Caption: Molecular structure of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The ¹H NMR spectrum of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate is characterized by distinct signals corresponding to the protons of the azepane ring, the hydroxymethyl group, and the tert-butyl group.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the hydroxyl proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.10 | m | 1H | H-2 |

| ~3.65 | m | 1H | H-7a |

| ~3.55 | dd | 1H | -CH₂OH |

| ~3.40 | dd | 1H | -CH₂OH |

| ~3.20 | m | 1H | H-7b |

| ~2.50 | t (broad) | 1H | -OH |

| ~1.80 - 1.40 | m | 8H | H-3, H-4, H-5, H-6 |

| 1.47 | s | 9H | -C(CH₃)₃ |

Causality Behind Peak Assignments:

-

Azepane Ring Protons (H-2 to H-7): The protons on the seven-membered azepane ring exhibit complex multiplets in the upfield region of the spectrum (~1.40-1.80 ppm and ~3.20-4.10 ppm). The diastereotopic nature of the methylene protons on the flexible ring leads to complex splitting patterns. The proton at the C2 position (H-2), being adjacent to the nitrogen and the hydroxymethyl substituent, is expected to resonate at a downfield chemical shift (~4.10 ppm) due to the inductive effects of the neighboring heteroatoms. The protons on C7, adjacent to the nitrogen of the carbamate, are also shifted downfield.

-

Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and are expected to appear as a pair of doublets of doublets (dd) or a complex multiplet around 3.40-3.55 ppm. Their proximity to the chiral center (C2) and the electron-withdrawing carbamate group contributes to their downfield shift.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet that can exchange with deuterium upon addition of D₂O.

-

tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.47 ppm. This characteristic signal is a strong indicator of the presence of the Boc protecting group.

Caption: Key proton environments in tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a carbon count and insight into the electronic environment of each carbon.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: A high-field NMR spectrometer is advantageous for better spectral resolution.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are crucial for obtaining a good quality spectrum, especially for quaternary carbons.

-

Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectral data for tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate is summarized in the table below.

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O (carbamate) |

| ~80.0 | -C (CH₃)₃ |

| ~65.0 | -C H₂OH |

| ~58.0 | C-2 |

| ~45.0 | C-7 |

| ~30.0, ~28.0, ~26.0 | C-4, C-5, C-6 |

| ~28.5 | -C(C H₃)₃ |

| ~25.0 | C-3 |

Causality Behind Peak Assignments:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate group is the most deshielded carbon in the molecule and is expected to resonate at a downfield chemical shift of approximately 156.0 ppm.

-

Quaternary Carbon of tert-Butyl Group (-C(CH₃)₃): The quaternary carbon of the tert-butyl group appears around 80.0 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is attached to an oxygen atom, causing it to resonate at a downfield shift of about 65.0 ppm.

-

Azepane Ring Carbons (C-2 to C-7): The carbons of the azepane ring appear in the aliphatic region of the spectrum. C-2, being attached to both nitrogen and the hydroxymethyl group, is expected to be the most downfield of the ring carbons (around 58.0 ppm). C-7, adjacent to the nitrogen, will also be shifted downfield (~45.0 ppm). The remaining ring carbons (C-3, C-4, C-5, and C-6) will appear in the range of ~25.0-30.0 ppm.

-

Methyl Carbons of tert-Butyl Group (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group give rise to a single signal at approximately 28.5 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid (if it is an oil) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent and allowing the solvent to evaporate. Solid samples can be analyzed as a KBr pellet or as a mull in Nujol.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

IR Spectral Data and Interpretation

The following table summarizes the expected characteristic IR absorption bands for tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Medium-Strong | O-H stretch (alcohol) |

| ~2970-2860 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1470, ~1365 | Medium | C-H bend (CH₂, CH₃) |

| ~1250, ~1160 | Strong | C-N stretch, C-O stretch |

| ~1050 | Medium-Strong | C-O stretch (alcohol) |

Causality Behind Peak Assignments:

-

O-H Stretch: The broad absorption band around 3400 cm⁻¹ is characteristic of the stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

C-H Stretch: The strong absorptions in the 2970-2860 cm⁻¹ region are due to the stretching vibrations of the sp³ C-H bonds in the azepane ring, hydroxymethyl group, and the tert-butyl group.

-

C=O Stretch: A very strong and sharp absorption band around 1690 cm⁻¹ is a definitive feature of the carbonyl group in the Boc-carbamate.

-

C-H Bend: The bands around 1470 cm⁻¹ and 1365 cm⁻¹ correspond to the bending vibrations of the methylene and methyl groups. The band at 1365 cm⁻¹ is often characteristic of the tert-butyl group.

-

C-N and C-O Stretches: The fingerprint region (below 1500 cm⁻¹) contains several strong bands corresponding to C-N and C-O stretching vibrations, which are coupled and complex. The bands around 1250 cm⁻¹ and 1160 cm⁻¹ are often prominent in Boc-protected amines.

-

C-O Stretch (Alcohol): The C-O stretching vibration of the primary alcohol typically appears as a medium to strong band in the 1050 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically produces the protonated molecule [M+H]⁺ or other adducts. Electron ionization (EI) can also be used, but may lead to more extensive fragmentation and a less prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

MS Spectral Data and Interpretation

The molecular weight of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate is 229.32 g/mol .[1]

Expected Fragmentation Pattern (ESI):

-

[M+H]⁺: The protonated molecule would be observed at m/z 230.

-

[M+Na]⁺: An adduct with sodium would be observed at m/z 252.

-

Loss of Boc group: A common fragmentation pathway for Boc-protected amines is the loss of the Boc group (100 amu) or isobutylene (56 amu) followed by loss of CO₂ (44 amu). This would result in a fragment at m/z 130.

-

Loss of hydroxymethyl group: Fragmentation involving the loss of the hydroxymethyl group (-CH₂OH, 31 amu) could also occur.

Caption: Plausible fragmentation pathway for tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate. The combined interpretation of ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous confirmation of its molecular structure. These analytical methodologies and the detailed interpretation of the spectral data serve as an essential reference for researchers engaged in the synthesis and application of this important chemical intermediate, ensuring the integrity and quality of their scientific endeavors.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Discovery of Novel Azepane-Based Therapeutic Agents: A Technical Guide

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] Its unique three-dimensional conformation provides an exceptional framework for developing novel therapeutics with high affinity and selectivity for a range of biological targets. This guide offers an in-depth exploration of the critical stages in the discovery and preclinical development of novel azepane-based therapeutic agents. We will dissect modern synthetic strategies, delve into the principles of structure-activity relationship (SAR) optimization, and provide validated, step-by-step protocols for key pharmacological assays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

The Azepane Scaffold: A Cornerstone of Modern Medicinal Chemistry

The azepane ring is a recurring motif in molecules with a wide spectrum of pharmacological activities, including anticancer, antiviral, antidiabetic, and neuropharmacological properties.[2][3] Its non-planar, flexible structure allows for precise spatial orientation of substituents, enabling interactions with complex biological targets that are often inaccessible to simpler, flatter aromatic systems. More than 20 drugs containing the azepane moiety have received FDA approval, validating its utility and favorable pharmacological profile.[2]

The therapeutic relevance of azepanes stems from their ability to serve as core scaffolds for inhibitors of enzymes like kinases and protein tyrosine phosphatases (PTPs), as well as modulators of G-protein coupled receptors (GPCRs) and ion channels.[1][4][5] This versatility makes the azepane ring a high-value starting point for drug discovery campaigns across multiple disease areas.

Strategic Synthesis of Functionalized Azepane Scaffolds

The efficient construction of diverse and highly functionalized azepane libraries is paramount for successful drug discovery. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and scalability.

Key Synthetic Approaches

Traditional methods for azepane synthesis often involve multi-step sequences, such as ring-closing metathesis followed by reduction, or Beckmann rearrangement of cyclohexanone derivatives.[6] While effective, these routes can be lengthy and limit access to diverse substitution patterns. Modern organic synthesis has introduced more streamlined and versatile strategies.

-

Dearomative Ring Expansion: A powerful recent strategy involves the photochemical dearomative ring expansion of nitroarenes.[6][7] This method, mediated by blue light, transforms a six-membered aromatic ring into a seven-membered azepine system, which can then be hydrogenated to the corresponding azepane.[6][7] The key advantage is the ability to leverage the rich chemistry of aromatic precursors, allowing for the introduction of diverse functionalities before the ring expansion, thereby streamlining the synthesis of complex azepanes.[6]

-

Catalytic Tandem Reactions: Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes provides an efficient route to trifluoromethyl-substituted azepines, which are precursors to azepanes.[3] This approach is valuable for introducing fluorine-containing groups, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3]

-

Cross-Metathesis and Reductive Amination: For constructing optically active fused azepanes, a sequence involving olefin cross-metathesis followed by exhaustive hydrogenation and reductive amination has proven effective.[8] This strategy allows for excellent stereocontrol, which is critical for developing selective therapeutic agents.[8]

Rationale for Synthetic Route Selection

The causality behind choosing a synthetic route is multi-faceted. For an initial library synthesis aimed at broad screening, a method like the dearomative ring expansion of nitroarenes is ideal. It allows for the rapid generation of a diverse set of analogs from readily available aromatic starting materials.[6][7] In contrast, for late-stage lead optimization where specific stereoisomers are required, a more controlled approach like asymmetric cross-metathesis would be selected to ensure enantiopurity and avoid costly chiral separations later in the development process.[8]

Medicinal Chemistry: Driving Potency and Selectivity

Once a hit compound with an azepane core is identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing is guided by Structure-Activity Relationship (SAR) studies.[9][10][11]

The Principles of SAR in Azepane Scaffolds

SAR aims to understand how specific structural modifications to a molecule influence its biological activity.[12] For an azepane scaffold, key points of modification include:

-

The Azepane Nitrogen (N1): Substitution at this position can profoundly impact solubility, cell permeability, and target engagement. For instance, adding a benzylated group to a bicyclic azepane was shown to confer potent inhibition of monoamine transporters.[4]

-

Ring Carbon Atoms (C2-C7): Introducing substituents on the carbon backbone can create new interactions with the target protein, enhance selectivity, and block sites of metabolic degradation. Stereochemistry at these positions is often critical for activity.

-

Exocyclic Functional Groups: Appending larger, more complex functionalities to the azepane core allows for probing of larger pockets within the target protein and can be used to fine-tune pharmacokinetic properties.

The overall drug discovery workflow, from library synthesis to preclinical candidate selection, is an integrated process where SAR insights from one stage directly inform the next.

Preclinical Pharmacological Evaluation: A Self-Validating System

Rigorous preclinical evaluation is essential to validate the therapeutic potential of novel azepane compounds. Each protocol must be designed as a self-validating system, incorporating appropriate controls to ensure data integrity and reproducibility.

In Vitro Assays: Quantifying Biological Activity

This assay determines the ability of a compound to directly inhibit the activity of a purified target kinase. The principle involves measuring the consumption of ATP or the formation of ADP.[13][14]

Protocol: ADP-Glo™ Kinase Assay (Promega)

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer optimized for the specific kinase under investigation.

-

ATP Solution: Prepare a solution of ATP at twice the final desired concentration (e.g., 2x Km value for the specific kinase).

-

Test Compound: Prepare serial dilutions of the azepane derivative in DMSO, then dilute further in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

-

Controls: Include a "no inhibitor" control (DMSO vehicle) for 100% activity and a "no enzyme" control for background signal.

-

-

Kinase Reaction:

-

To a 384-well plate, add 2.5 µL of the test compound or control.

-

Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide.

-

Initiate the reaction by adding 5 µL of the ATP solution.[15]

-

Incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[16]

-

-

Signal Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal ("no enzyme" control).

-

Normalize the data to the "no inhibitor" control (100% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability or cytotoxicity after treatment with the test compound.[17][18]

Protocol: MTT Assay for Cytotoxicity

-

Cell Plating:

-

Seed cancer cells (e.g., HCT-116 colon cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the azepane test compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Include a vehicle control (e.g., 0.1% DMSO) and a "no cell" blank control.

-

Incubate for a specified period (e.g., 72 hours).[19]

-

-

MTT Incubation:

-

Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[19]

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[19]

-

Mix thoroughly on a plate shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no cell" blank wells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percent viability versus the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

In Vivo Assays: Assessing Efficacy and Pharmacokinetics

PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, which determines its exposure at the target site.[20][21]

Protocol: Murine Serial Bleeding PK Study

-

Animal Dosing:

-

Use adult mice (e.g., C57BL/6, n=3-4 per group).[22]

-

Intravenous (IV) Group: Administer the compound (formulated in a suitable vehicle like 5% DMSO/40% PEG300/55% saline) via tail vein injection at a specific dose (e.g., 2 mg/kg).

-

Oral (PO) Group: Administer the compound via oral gavage at a higher dose (e.g., 10 mg/kg).[22]

-

-

Blood Sampling:

-

Plasma Processing:

-

Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Harvest the plasma supernatant and store it at -80°C until analysis.

-

-

Bioanalysis (LC-MS/MS):

-

Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard).

-

Centrifuge to pellet the precipitate and analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent drug.

-

-

Data Analysis:

-

Use software like Phoenix WinNonlin to perform non-compartmental analysis on the plasma concentration-time data.

-

Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and oral bioavailability (%F).

-

PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant than traditional cell-line xenografts.[23][24][25]

Protocol: Efficacy Study in a PDX Mouse Model

-

Model Establishment:

-

Implant small fragments of a patient's tumor subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[26]

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Randomization and Dosing:

-

When tumors reach the target size, randomize mice into treatment groups (n=8-10 per group):

-

Vehicle Control

-

Test Compound (e.g., 20 mg/kg, daily, PO)

-

Positive Control (Standard-of-care drug)

-

-

Administer treatment for a defined period (e.g., 21 days).

-

-

Monitoring:

-

Measure tumor volume with digital calipers twice weekly using the formula: Volume = 0.5 × (length × width²).[26]

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.

-

Case Study: Development of an Azepane-Based CDK2 Inhibitor

To illustrate the process, consider the development of an inhibitor for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle often dysregulated in cancer.

-

Initial Hit: A high-throughput screen identifies a weakly potent azepane-containing compound (IC50 = 2.5 µM).

-

SAR Exploration: A synthetic campaign is initiated. Modifications to the azepane ring and its substituents are guided by computational modeling of the CDK2 active site.

-

Data-Driven Optimization: The synthesis and testing of over 50 analogs lead to the identification of key structural features for potency.

The diagram above illustrates how the azepane inhibitor blocks the CDK2/Cyclin E complex, preventing the phosphorylation of the Retinoblastoma (Rb) protein.[27] This action keeps Rb bound to the transcription factor E2F, thereby halting the cell cycle at the G1/S checkpoint and inhibiting cancer cell proliferation.[27]

Table 1: SAR Progression of Azepane-Based CDK2 Inhibitors

| Compound ID | R1 Group (at C4) | R2 Group (at N1) | CDK2 IC50 (nM) | HCT-116 GI50 (nM) |

| AZP-Hit | -OH | -H | 2500 | >10000 |

| AZP-08 | -NH(pyridine) | -H | 350 | 4800 |

| AZP-15 | -NH(pyrimidine) | -CH3 | 85 | 950 |

| AZP-27 (Lead) | -NH(4-F-phenyl) | -cyclopropyl | 12 | 150 |

The data clearly show that modifying the C4 and N1 positions leads to a significant improvement in both biochemical potency (CDK2 IC50) and cellular activity (HCT-116 GI50). The lead compound, AZP-27, demonstrates potent, low-nanomolar activity.

Table 2: Pharmacokinetic Profile of Lead Compound AZP-27 in Mice

| Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | F (%) |

| IV | 2 | 850 | 1275 | 2.8 | - |

| PO | 10 | 620 | 3188 | 3.1 | 50 |

The lead compound AZP-27 exhibits favorable pharmacokinetic properties, including good oral bioavailability of 50%, making it a suitable candidate for in vivo efficacy studies.

Conclusion and Future Directions

The azepane scaffold continues to be a highly productive framework for the discovery of novel therapeutic agents. Advances in synthetic chemistry are enabling access to previously unexplored chemical space, while a deeper understanding of SAR is facilitating the design of highly potent and selective molecules. The future of azepane-based drug discovery will likely focus on developing compounds for increasingly complex targets, including allosteric modulators and protein-protein interaction inhibitors. The robust, self-validating preclinical workflows outlined in this guide provide a solid foundation for translating these promising molecules from the laboratory to the clinic.

References

-

Zha, G., Rakesh, K. P., Manukumar, H. M., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 659-684. [Link]

-

van der Velden, J. L. J., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

-

Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

-

Aksenov, A. V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5245. [Link]

-

Zheng, J., et al. (2024). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. ResearchGate. [Link]

-

Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. [Link]

-

Lin, Z. J., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(20), e1622. [Link]

-

Kryštof, V., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Bertotti, A., et al. (2021). In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. Current Protocols, 1(6), e173. [Link]

-

Hather, G., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2084. [Link]

-

BMG Labtech. (2020). Kinase assays. BMG Labtech Application Notes. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

-

Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. CDD Vault. [Link]

-

Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Taylor & Francis Online. [Link]

-

Ueno, T., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 7. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistryviews.org [chemistryviews.org]

- 9. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. collaborativedrug.com [collaborativedrug.com]

- 11. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 23. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Chiral Azepane Building Blocks: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is an increasingly important structural motif in medicinal chemistry. Its inherent three-dimensionality offers access to a wider chemical space compared to more common five- and six-membered rings. When chirality is introduced, the possibilities for designing highly specific and potent therapeutic agents expand significantly. This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of chiral azepane building blocks. We will delve into the mechanistic underpinnings of key synthetic transformations, provide field-proven insights into experimental choices, and present detailed protocols for the synthesis of these valuable compounds.

The Azepane Scaffold: A Rising Star in Drug Discovery

The prevalence of five- and six-membered nitrogen heterocycles, such as pyrrolidines and piperidines, in marketed drugs is well-established. However, the seven-membered azepane ring has emerged as a compelling alternative for several reasons. The larger ring size provides greater conformational flexibility, allowing for optimal interaction with biological targets. This flexibility, combined with the introduction of stereocenters, enables the precise spatial arrangement of substituents to enhance binding affinity and selectivity.

The synthesis of seven-membered rings like azepane can be challenging due to unfavorable thermodynamics and kinetics of cyclization, which can lead to low yields and the formation of polymeric side products.[1] Despite these challenges, the unique pharmacological profiles of azepane-containing molecules have driven the development of innovative and efficient synthetic methodologies. A number of FDA-approved drugs, including Mecillinam (an antibiotic), Cetiedil (a vasodilator), and Nabazenil (a cannabinoid receptor modulator), feature the azepane core, highlighting its therapeutic potential.[2]

Key Stereoselective Synthetic Strategies for Chiral Azepanes

The construction of chiral azepane building blocks can be broadly categorized into several key strategies. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol.

Ring Expansion Strategies: From Six to Seven

Ring expansion reactions offer a powerful and often highly stereoselective approach to azepane synthesis, leveraging the well-established chemistry of smaller, more readily accessible rings like piperidines.

A particularly effective method involves the expansion of a chiral piperidine ring. This strategy often proceeds through an aziridinium intermediate, which undergoes a regioselective nucleophilic attack to yield the seven-membered ring. The stereochemistry of the starting piperidine is often transferred with high fidelity to the resulting azepane.[3][4] For instance, the reaction of a suitably functionalized chiral piperidine with a nucleophile like sodium azide can lead to the formation of a diastereomerically pure azepane derivative in excellent yield.[3] The stereochemical outcome is dictated by a backside SN2 attack on the aziridinium intermediate.[3]

Experimental Protocol: Stereoselective Piperidine Ring Expansion [3]

-

A mixture of the starting piperidine derivative (e.g., a dimesylate or dibromide, 1.0 mmol) and sodium azide (3.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL) is heated to 90 °C for 4 hours.

-

The reaction mixture is cooled to room temperature, poured into ice-water, and extracted with diethyl ether (2 x 20 mL).

-

The combined organic layers are washed with water (3 x 10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired chiral azepane.

| Starting Material | Nucleophile | Product | Yield (%) | Diastereoselectivity |

| N-Benzyl-2,6-bis(bromomethyl)piperidine | NaN3 | cis-3,7-Diazido-1-benzylazepane | 94 | >99:1 |

| N-Cbz-2,6-bis(tosyloxymethyl)piperidine | NaN3 | cis-3,7-Diazido-1-Cbz-azepane | 90 | >99:1 |

Table 1: Representative yields and diastereoselectivities for piperidine ring expansion reactions.[3]

Figure 1: General workflow for piperidine ring expansion to chiral azepanes.

A more recent and innovative approach involves the photochemical dearomative ring expansion of nitroarenes.[5][6] This method utilizes blue light to mediate the transformation of a six-membered aromatic ring into a seven-membered azepane framework in a two-step process that includes a subsequent hydrogenolysis.[6] This strategy allows for the direct translation of the substitution pattern of the starting nitroarene to the final azepane product, providing access to complex, poly-functionalized systems.[5]

Asymmetric Synthesis from Acyclic Precursors

The construction of the azepane ring from acyclic precursors offers a high degree of flexibility in introducing various substituents.

A powerful strategy for the synthesis of polysubstituted chiral azepanes involves the asymmetric deprotonation of an allylamine derivative using a chiral base, such as (−)-sparteine, followed by a diastereoselective conjugate addition to an α,β-unsaturated ester.[7] This sequence allows for the creation of multiple stereocenters with excellent control. The resulting adduct can then be cyclized and reduced to afford the desired azepane.[7]

Ring-closing metathesis has become a staple in the synthesis of cyclic compounds, and azepanes are no exception. The RCM of a diene precursor containing a nitrogen atom is a versatile method for constructing the seven-membered ring. The stereochemistry of the final product is determined by the chirality of the starting diene, which can often be derived from the chiral pool.[8]

Catalytic Asymmetric Methods

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral molecules, and these approaches are increasingly being applied to the synthesis of chiral azepanes.

Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are widely used in asymmetric synthesis.[9][10] For instance, palladium-mediated cross-coupling reactions of α-halo eneformamides with various nucleophiles can provide functionalized azepanes with excellent stereoselectivity.[11] Asymmetric hydrogenation of prochiral enamines or enecarbamates is another powerful tool for accessing chiral azepanes with high enantiomeric excess.[9]

Organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis.[12][13] Chiral Brønsted acids, N-heterocyclic carbenes (NHCs), and chiral amines have all been successfully employed in the atroposelective synthesis of axially chiral compounds, a strategy that can be extended to the synthesis of chiral azepanes.[13][14][15] For example, chiral phosphoric acids can catalyze the enantioselective synthesis of N-arylindoles, which can serve as precursors to more complex azepane-containing structures.[15]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 6. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. BJOC - Recent advances in organocatalytic atroposelective reactions [beilstein-journals.org]

- 14. Biaxially chiral compounds: research and development of synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols for the Chiral Resolution of Racemic tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

The enantiomeric purity of pharmaceutical intermediates is a critical parameter in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles[1]. This guide provides a detailed technical overview and actionable protocols for the chiral resolution of racemic tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate, a key building block in the synthesis of bioactive molecules containing the azepane core[2][3]. We will explore three primary resolution strategies: classical diastereomeric salt crystallization, highly selective enzymatic kinetic resolution, and direct separation via preparative chiral High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, chemists, and process development scientists, offering both the theoretical underpinnings and practical, step-by-step methodologies for achieving high enantiomeric purity.

Introduction: The Imperative of Chirality in Azepane Scaffolds

The azepane ring is a privileged seven-membered heterocyclic motif found in numerous natural products and synthetic compounds with significant therapeutic properties, including anticancer and antiviral activities[2]. tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate serves as a versatile chiral precursor for these complex targets. The stereocenter at the C2 position is critical for defining the three-dimensional orientation of the molecule, which in turn governs its interaction with biological receptors. Consequently, the ability to isolate a single enantiomer from the racemic mixture is not merely an academic exercise but a regulatory and safety necessity in the pharmaceutical industry[1].

This guide details three field-proven techniques to achieve this separation, each with distinct advantages in terms of scalability, cost, and speed.

-

Diastereomeric Salt Formation: A classical, robust method suitable for large-scale production, relying on the differential solubility of diastereomeric salts[4].

-

Enzymatic Kinetic Resolution: A highly enantioselective method using enzymes like lipases to preferentially react with one enantiomer, ideal for achieving very high enantiomeric excess (e.e.)[5].

-

Preparative Chiral HPLC: A direct and often rapid separation technique that leverages chiral stationary phases for both analytical-scale purity checks and preparative-scale isolation[6].

Method 1: Resolution via Diastereomeric Salt Formation

Principle of the Method

This classical resolution technique is predicated on the conversion of the enantiomeric alcohol into a pair of diastereomers which, unlike enantiomers, have different physical properties, such as solubility[7]. Since the target molecule is an alcohol, a two-step approach is required:

-

Derivatization: The alcohol is first reacted with a dicarboxylic anhydride (e.g., phthalic anhydride) to form a carboxylic acid half-ester. This introduces a necessary acidic handle.

-

Salt Formation & Crystallization: The resulting racemic acid is then treated with a chiral base (the resolving agent). This forms two diastereomeric salts. Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized[8][9]. Subsequent acidification of the isolated salt liberates the desired enantiomerically enriched carboxylic acid, which is then hydrolyzed to yield the target alcohol.

Experimental Workflow

Detailed Protocol

Step A: Synthesis of the Phthalate Half-Ester

-

To a solution of racemic tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g of substrate) under a nitrogen atmosphere, add phthalic anhydride (1.1 eq.) and pyridine (1.2 eq.).

-

Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic phthalate half-ester, which can often be used in the next step without further purification.

Step B: Diastereomeric Salt Crystallization

-

Dissolve the crude racemic half-ester (1.0 eq.) in a suitable solvent (e.g., ethyl acetate or acetonitrile). Screening for the optimal solvent is critical and may require testing various options[10].

-

Add a solution of the chiral resolving agent, such as (R)-(+)-α-phenylethylamine (0.5 eq.), dropwise to the solution at an elevated temperature (e.g., 50-60 °C) to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, and then further cool to 0-4 °C. The less soluble diastereomeric salt should precipitate.

-

Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

-

The enantiomeric purity of the salt can be improved by recrystallization. The progress should be monitored by measuring the optical rotation of the liberated acid at each stage.

Step C: Liberation of the Enantiopure Alcohol

-

Suspend the isolated diastereomeric salt in a biphasic mixture of ethyl acetate and 1M HCl. Stir vigorously until the solid dissolves and two clear layers form.

-

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the enantiomerically enriched half-ester.

-

Dissolve the half-ester in a mixture of methanol and water, and add sodium hydroxide (2.0 eq.). Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.

-

After cooling, remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry, and concentrate. Purify the residue by column chromatography to obtain the enantiopure tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate.

Data & Analysis

| Parameter | Expected Outcome | Analytical Method |

| Yield of Less Soluble Salt | 35-45% (theoretical max 50%) | Gravimetric |

| Diastereomeric Excess (d.e.) | >95% after one crystallization | Chiral HPLC or NMR |

| Enantiomeric Excess (e.e.) | >98% for final alcohol | Chiral HPLC |

| Optical Rotation | Consistent value upon recrystallization | Polarimetry |

Method 2: Enzymatic Kinetic Resolution (EKR)

Principle of the Method

Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic pair.[5] For racemic alcohols, a common strategy is lipase-catalyzed transesterification. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (the S-enantiomer) unreacted. Because the reaction is kinetically controlled, it is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the newly formed product[11][12].

Experimental Workflow

Detailed Protocol

-

To a flask containing racemic tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate (1.0 eq.) dissolved in a non-polar organic solvent (e.g., hexane or methyl tert-butyl ether, MTBE; 20 mL/g), add the acyl donor, vinyl acetate (2.0 eq.).

-

Add the lipase catalyst. Immobilized Candida antarctica lipase B (CAL-B, often sold as Novozym 435) is an excellent starting point due to its broad substrate scope and high selectivity (50-100 mg per mmol of substrate)[11].

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress carefully using chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of both components. This can take anywhere from 6 to 48 hours.

-

Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

-

Concentrate the filtrate under reduced pressure.

-

The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be readily separated by standard silica gel column chromatography, as their polarities are significantly different.

Data & Analysis

The efficiency of an enzymatic resolution is described by the enantiomeric ratio (E), which can be calculated from the conversion (c) and the enantiomeric excess of the substrate (eeₛ) and product (eeₚ). An E value >200 is considered excellent[11].

| Parameter | Typical Value | Analytical Method |

| Enzyme | Candida antarctica Lipase B | - |

| Acyl Donor | Vinyl Acetate | - |

| Solvent | MTBE or Hexane | - |

| Conversion | ~50% | Chiral HPLC |

| e.e. of Unreacted Alcohol | >99% | Chiral HPLC |

| e.e. of Acylated Product | >99% | Chiral HPLC |

| Enantiomeric Ratio (E) | >200 | Calculated |

Method 3: Preparative Chiral HPLC

Principle of the Method

Direct separation of enantiomers can be achieved by chromatography on a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, separation[6]. For N-Boc protected amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective[13][14][15]. This method can be developed at an analytical scale for purity analysis and then scaled up to a preparative scale for isolating multi-gram quantities of each enantiomer.

Experimental Workflow

Detailed Protocol

Step A: Analytical Method Development

-

Screen various polysaccharide-based chiral columns (e.g., CHIRALPAK® IA, IB, IC) for the best separation.

-

Test different mobile phase compositions, typically mixtures of a non-polar solvent (like heptane or hexane) and an alcohol modifier (like isopropanol or ethanol).

-

Optimize the mobile phase composition, flow rate, and column temperature to achieve a baseline resolution (Rs > 1.5) with reasonable retention times.

Step B: Preparative Scale-Up

-

Prepare a concentrated solution of the racemic tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate in the mobile phase.

-

Use a larger-diameter preparative column packed with the same CSP as determined in the analytical development.

-

Inject the sample onto the preparative HPLC system. The loading amount will depend on the column size and the achieved resolution.

-

Collect the fractions corresponding to each enantiomer as they elute from the column.

-

Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.

-

Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to yield the isolated, enantiopure products.

Data & Analysis

| Parameter | Example Condition | Purpose |

| Column | CHIRALPAK® IC (250 x 4.6 mm, 5 µm) | Analytical Screening |

| Mobile Phase | Heptane / Isopropanol (90:10 v/v) | Elution of Enantiomers |

| Flow Rate | 1.0 mL/min | Separation Efficiency |

| Detection | UV at 210 nm | Analyte Detection |

| Retention Time 1 (t_R1) | ~8.5 min | Identification |

| Retention Time 2 (t_R2) | ~10.2 min | Identification |

| Resolution (Rs) | >2.0 | Quantifies Separation Quality |

Comparative Summary of Resolution Techniques

| Feature | Diastereomeric Salt Formation | Enzymatic Kinetic Resolution | Preparative Chiral HPLC |

| Principle | Differential solubility of diastereomers | Enantioselective enzyme catalysis | Differential interaction with CSP |

| Max Yield/Enantiomer | ~45-50% | 50% (for both substrate and product) | >95% (recovery dependent) |

| Scalability | Excellent; suitable for kg scale | Good; can be scaled but enzyme cost is a factor | Moderate; limited by column size and throughput |

| Development Time | Moderate to High (solvent screening) | Moderate (enzyme/condition screening) | Fast (analytical), Moderate (prep) |

| Reagent Cost | Low to Moderate | Moderate to High (enzyme) | High (chiral columns) |

| Waste Generation | High (solvents, resolving agent) | Low to Moderate | Moderate (mobile phase) |

| Key Advantage | Established, cost-effective at scale | Very high enantioselectivity (e.e. >99%) | Direct separation, fast development |

Conclusion

The chiral resolution of tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate can be successfully achieved through several robust methods. The choice of technique depends heavily on the specific requirements of the project, including the desired scale, purity, cost, and available equipment.

-

Diastereomeric salt crystallization remains a highly viable and economical option for large-scale manufacturing.

-

Enzymatic kinetic resolution offers unparalleled selectivity and is an excellent choice when extremely high enantiomeric purity is the primary goal.

-

Preparative chiral HPLC provides a rapid and direct route for obtaining pure enantiomers, particularly valuable during research and early development stages where material requirements are smaller.

Each protocol described herein provides a solid foundation for development, and further optimization of parameters such as solvent, temperature, and reagent choice will undoubtedly lead to improved efficiency and yield.

References

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Liao, J., et al. (2003). Facile optical resolution of tert-butanethiosulfinate by molecular complexation with (R)-BINOL and study of chiral discrimination of the diastereomeric complexes. Chemistry, 9(11), 2611-5. [Link]

-

Kirchner, G., Scollar, M. P., & Klibanov, A. M. (1985). Resolution of racemic mixtures via lipase catalysis in organic solvents. Journal of the American Chemical Society, 107(24), 7072-7076. [Link]

-

Gevorgyan, A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5245. [Link]

-

Lee, W., et al. (2015). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Bulletin of the Korean Chemical Society, 36(8), 2115-2119. [Link]

-

Villeneuve, P., et al. (2008). Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents. Journal of Molecular Catalysis B: Enzymatic, 52-53, 93-99. [Link]

-

St. Paul's Cathedral Mission College. (N.D.). Resolution of Racemic Modifications. [Link]

-

de Oliveira, G. S., et al. (2020). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 25(21), 5178. [Link]

-

Zhang, T., et al. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 14, 303-316. [Link]

-

Wikipedia. (2023). Chiral resolution. [Link]

-

Al-Zoubi, R. M. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

-

Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Separation Science. [Link]

-

de Souza, R. O. M. A., et al. (2008). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 13(3), 618–626. [Link]

-

Unchained Labs. (N.D.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

-

Oki, Y., et al. (2021). Enantioselective preparation of mechanically planar chiral rotaxanes by kinetic resolution strategy. Nature Communications, 12, 368. [Link]

-

Reddy, G. S., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Analytical Methods, 12, 2831-2841. [Link]

-

Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1856-1868. [Link]

-

D'hooghe, M., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2063-2071. [Link]

-

Paal, T. A., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry, 11, 7563-7576. [Link]

-

Iqbal, H., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(7), 415. [Link]

-

D'hooghe, M., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. PubChem Compound Database. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jocpr.com [jocpr.com]

- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. unchainedlabs.com [unchainedlabs.com]

- 11. mdpi.com [mdpi.com]

- 12. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]

- 15. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc-Deprotection of Sterically Hindered Azepane Carboxylates

Welcome to the technical support center for the Boc-deprotection of sterically hindered azepane carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you navigate common issues and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the Boc-deprotection of sterically hindered azepane carboxylates in a question-and-answer format. We delve into the causality behind these issues and provide actionable solutions.

Question 1: My Boc-deprotection is sluggish or incomplete, even with standard TFA or HCl protocols. What is causing this and how can I drive the reaction to completion?

Answer:

Incomplete deprotection is a common issue when dealing with sterically hindered substrates like substituted azepanes. The bulky tert-butyl group of the Boc protecting group, combined with the steric hindrance from the azepane ring and its substituents, can impede the approach of the acid catalyst to the carbamate oxygen, thus slowing down the reaction rate.[1][2][3]

Causality: